molecular formula C22H45NO2 B13757197 N-Ethyl-N-(2-hydroxyethyl)stearamide CAS No. 24731-31-5

N-Ethyl-N-(2-hydroxyethyl)stearamide

Cat. No.: B13757197
CAS No.: 24731-31-5
M. Wt: 355.6 g/mol
InChI Key: AMPMLHRGDKAIBJ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-hydroxyethyl)stearamide (CAS 24731-31-5) is a tertiary fatty acid amide with a molecular weight of 355.6 g/mol and the molecular formula C22H45NO2 . This compound is characterized by its amphiphilic structure, which features a long C18 stearic acid hydrocarbon chain that confers hydrophobic properties, combined with a polar head group containing the tertiary amide and a hydroxyl group from the N-ethyl, 2-hydroxyethyl substituents . This specific structure makes it a valuable non-ionic surfactant and emulsifier in research applications, where it is investigated for its surface-active properties, ability to act as a thickener, and its role as a skin-conditioning agent in cosmetic science formulations . Its tertiary amide group cannot function as a hydrogen bond donor, which influences its solubility profile and typically results in a lower melting point compared to primary or secondary amides . Researchers utilize this compound in the development of detergents, lubricants, and various cosmetic products, leveraging its stability at elevated temperatures and resistance to oxidation . Synthetic routes for this amide often involve the direct condensation of stearic acid with N-ethylethanolamine, a process that can be catalyzed by either homogeneous acids like p-toluenesulfonic acid or heterogeneous catalysts such as zeolites . In line with green chemistry principles, enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) has also been established, offering a highly selective and milder alternative for its production . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

24731-31-5

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3

InChI Key

AMPMLHRGDKAIBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical Development and Evolution of N-Ethyl-N-(2-hydroxyethyl)stearamide Synthesis Routes

The synthesis of this compound is rooted in the broader history of fatty acid amide production. Early methods focused on direct amidation, a straightforward approach that has been refined over decades to improve efficiency and product quality.

The most common and historically significant method for synthesizing this compound is the direct condensation reaction between stearic acid and N-ethylethanolamine. This reaction is a classic example of nucleophilic acyl substitution.

The reaction mechanism proceeds through the nucleophilic attack of the nitrogen atom of N-ethylethanolamine on the carbonyl carbon of stearic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to form the stable amide bond. This dehydration step is typically the rate-limiting step and is facilitated by elevated temperatures, generally above 140°C.

CH₃(CH₂)₁₆COOH + HOCH₂CH₂N(CH₂CH₃)H → CH₃(CH₂)₁₆CON(CH₂CH₃)CH₂CH₂OH + H₂O

A critical aspect of this synthesis is managing potential side reactions. The primary side reaction to consider is esterification, where the hydroxyl group of N-ethylethanolamine reacts with stearic acid to form an ester. Controlling reaction parameters is crucial to favor amidation over esterification.

To enhance the rate and selectivity of the amidation reaction, various catalytic systems have been explored and implemented. The use of catalysts allows for lower reaction temperatures and shorter reaction times, leading to energy savings and reduced formation of byproducts.

Homogeneous Catalysts: Acid catalysts, such as p-toluenesulfonic acid, are effective in accelerating the dehydration step of the amidation reaction. These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Heterogeneous Catalysts: More recently, heterogeneous catalysts have gained prominence due to their ease of separation from the reaction mixture and potential for reuse. Zeolites, for instance, have been investigated for the amidation of fatty acids. The acidic sites on the zeolite surface can effectively catalyze the reaction. The choice of catalyst and its acidic properties can significantly influence the selectivity towards the desired amide product.

Catalyst TypeExampleInfluence on Reaction
Homogeneous Acid p-Toluenesulfonic acidAccelerates reaction rates by promoting dehydration.
Heterogeneous Acid ZeolitesOffers easier separation and potential for reuse; acidity affects selectivity.

Advanced and Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical processes, the synthesis of this compound has been a subject of research focused on green chemistry principles. This includes the use of biocatalysts and more environmentally benign reactants and solvents.

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, in particular, have shown great promise in catalyzing the formation of amide bonds under mild reaction conditions. nih.govgoogle.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst. researchgate.netnih.gov

The enzymatic synthesis of N-acylethanolamines, a class of compounds to which this compound belongs, can be achieved through the direct aminolysis of fatty acid esters. nih.gov This method avoids the high temperatures and strong acid catalysts required in conventional methods, leading to higher purity products with fewer side reactions. The reaction is typically carried out in an organic solvent, and the choice of solvent can impact the enzyme's activity and stability. biorxiv.org

BiocatalystAcyl DonorAmineKey Advantages
Immobilized Candida antarctica Lipase BStearic acid methyl esterN-ethylethanolamineHigh selectivity, mild reaction conditions, catalyst reusability. nih.govresearchgate.net
Immobilized Candida rugosa lipaseFatty acid methyl estersEthylene (B1197577) diamineEfficient catalysis, monitored by in situ NMR and FT-IR. researchgate.net

The principles of green chemistry also encourage the use of safer and more sustainable starting materials and reaction media.

Alternative Reactants: Instead of using stearic acid directly, which often requires high temperatures for reaction, more activated derivatives like fatty acid methyl esters can be used, especially in enzymatic reactions. nih.gov Another approach is the use of 1-monoacylglycerols as acyl donors, which have been shown to be highly efficient in enzymatic amidation, offering a safer alternative to toxic reagents like fatty acid chlorides. acs.org Microwave-assisted synthesis using urea (B33335) as a source of ammonia (B1221849) in the presence of a Lewis acid catalyst has also been explored for the rapid production of fatty amides. google.com

Alternative Solvent Systems: The choice of solvent is a critical factor in the environmental impact of a chemical process. Efforts have been made to replace conventional volatile organic compounds (VOCs) with greener alternatives. Solvent-free synthesis is an ideal approach where the reactants themselves act as the reaction medium, often facilitated by microwave irradiation. researchgate.netrasayanjournal.co.in For solvent-based systems, biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether are being investigated as sustainable replacements for hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane. nih.govbohrium.comrsc.org Water, being the most environmentally benign solvent, is also a desirable medium, though its use in amidation can be challenging due to solubility issues and the reversible nature of the reaction. bohrium.com

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of this compound. This requires careful optimization of various reaction parameters.

Key parameters that are typically optimized include:

Temperature: Higher temperatures generally favor the forward reaction by promoting the removal of water. However, excessively high temperatures can lead to side reactions and product degradation.

Molar Ratio of Reactants: The stoichiometry of stearic acid to N-ethylethanolamine is crucial. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can lead to purification challenges and unwanted side products.

Catalyst Concentration: The amount of catalyst used needs to be optimized to achieve a desirable reaction rate without causing excessive side reactions or complicating the purification process.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress over time is essential to determine the optimal reaction time. biotage.com

Optimization strategies often involve single-factor experiments where one parameter is varied while others are kept constant. More advanced techniques like Response Surface Methodology (RSM) can be employed to model the interactions between different variables and identify the optimal conditions for maximizing yield and purity.

ParameterTypical Range/ValueNotes
Stearic Acid:Amine Molar Ratio 1.0 (Stoichiometric or slight excess of acid)Adjusted for complete amidation.
Reaction Temperature 120 – 180 °COptimal for amidation without significant decomposition.
Reaction Time 1 – 4 hoursDependent on the scale of the reaction and the catalyst used.
Catalyst Loading (e.g., p-TSA) VariesOptimized to balance reaction rate and selectivity.

Post-Synthesis Purification and Isolation Techniques for this compound

The purification of this compound from a reaction mixture is a critical step to ensure its suitability for various applications. The selection of a technique depends on the initial purity of the crude product and the desired final purity. Common impurities include unreacted stearic acid and residual amine precursors.

Neutralization and Distillation

For industrial-scale purification of fatty acid amides like this compound, a common approach involves the removal of acidic impurities, primarily unreacted fatty acids. This is often achieved through a two-step process of neutralization followed by distillation. google.comgoogle.com

First, the crude amide mixture is treated with an alkaline solution, such as aqueous sodium hydroxide, to convert the free fatty acids into their corresponding salts. google.com These salts are non-volatile and can be separated from the desired amide product through distillation. The process can be performed in one or two stages, often utilizing a thin-film evaporator under vacuum to handle the high boiling point of the amide and minimize thermal degradation. google.comgoogle.com A two-stage distillation might first remove water under a rough vacuum, followed by the purification of the amide under a high vacuum (0.01 to 0.1 mbar). google.com

Table 1: General Parameters for Two-Stage Distillation Purification of Fatty Amides

ParameterStage 1 (Water Removal)Stage 2 (Amide Purification)Source(s)
Process Distillation of waterDistillation of fatty acid amide google.com
Vacuum Low vacuum (300-400 mbar)High vacuum (0.01-0.1 mbar) google.com
Temperature 120-140 °CNot specified google.com
Product Concentrated organic componentsPurified fatty acid amide google.com

Chromatographic Methods

Chromatography provides a higher degree of separation and is suitable for achieving very high purity levels, often required for analytical standards or specialized applications.

Column Chromatography

Standard column chromatography using silica (B1680970) gel is an effective method for purifying fatty acid amides from reaction by-products. scielo.br For a molecule like this compound, which possesses a long non-polar alkyl chain and a polar amide/hydroxyl head, a normal-phase chromatography setup is appropriate. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297), is used as the eluent. scielo.br By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase, allowing for the isolation of the pure amide.

High-Performance Liquid Chromatography (HPLC)

For analytical quantification or high-purity preparative isolation, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique. sielc.com This method is scalable and can be adapted for isolating impurities. A specific method for this compound utilizes a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com

Table 2: HPLC Parameters for the Separation of this compound

ParameterDescriptionSource(s)
Technique Reverse Phase (RP) HPLC sielc.com
Stationary Phase Newcrom R1 column sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.com
Application Analytical analysis and preparative separation for impurity isolation sielc.com

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Given the amphiphilic nature of the molecule, a range of solvent systems could be effective. Common solvents for recrystallizing organic solids include ethanol, or solvent mixtures like n-hexane/ethyl acetate or acetone/water. rochester.edu The ideal system would dissolve the amide at an elevated temperature, while impurities remain either insoluble or fully dissolved upon cooling, allowing for the formation of pure crystals of this compound.

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of the Alkyl Chain and N-Substituents

The conformational flexibility of N-Ethyl-N-(2-hydroxyethyl)stearamide is a key determinant of its physical state and packing behavior.

Alkyl Chain: The long stearamide (C18) chain is characterized by free rotation around the carbon-carbon single bonds. This allows it to adopt a multitude of conformations. In the lowest energy state, such as in a crystalline solid, the chain would likely adopt a fully extended, all-trans (anti-periplanar) conformation to minimize steric hindrance. In a liquid or dissolved state, thermal energy allows for the presence of less stable gauche conformations, leading to kinks and bends in the chain. This flexibility is crucial for its ability to pack efficiently at interfaces and within aggregates like micelles.

N-Substituents: The ethyl and 2-hydroxyethyl groups attached to the amide nitrogen also possess rotational freedom. The orientation of these groups relative to the bulky stearoyl chain influences the effective size and shape of the hydrophilic head group. This steric factor plays a significant role in the geometry of the supramolecular structures it forms, influencing whether micelles are spherical or cylindrical, for example.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks Involving the Hydroxyl Group

The terminal hydroxyl (-OH) group on the 2-hydroxyethyl substituent is the primary site for hydrogen bonding. This capability is fundamental to the molecule's hydrophilic nature and its interactions with polar solvents and other molecules.

Intermolecular Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). In the presence of water, it readily forms strong hydrogen bonds with surrounding water molecules, anchoring the polar head group in the aqueous phase. It can also form hydrogen bonds with other this compound molecules, contributing to the stability of aggregates and influencing properties like melting point and viscosity.

Intramolecular Hydrogen Bonding: There is a potential for an intramolecular hydrogen bond to form between the hydrogen of the hydroxyl group and the oxygen of the amide carbonyl group. The formation of such a bond would depend on the conformation of the head group, creating a pseudo-cyclic structure. This type of interaction would reduce the availability of the hydroxyl group for intermolecular bonding and could affect the molecule's hydration and packing at interfaces.

Hydrogen Bond Type Donor Acceptor Significance
Intermolecular (Self-Association)Hydroxyl HHydroxyl O or Amide O of another moleculeContributes to bulk properties and aggregate stability.
Intermolecular (Solvation)Hydroxyl H or Water HWater O or Hydroxyl ODrives solubility of the head group in polar solvents.
IntramolecularHydroxyl HAmide O of the same moleculeAffects head group conformation and hydration.

Supramolecular Assembly and Aggregation Behavior

The dual hydrophobic-hydrophilic (amphiphilic) character of this compound drives its self-assembly into organized structures in solution, a process governed by the hydrophobic effect.

In aqueous solutions, when the concentration of this compound reaches a specific threshold known as the Critical Micelle Concentration (CMC), the molecules spontaneously aggregate to form micelles.

The mechanism is driven by thermodynamics. The system seeks to minimize the unfavorable contact between the hydrophobic stearoyl chains and water molecules. By aggregating with the tails pointing inward to form a nonpolar core and the hydrophilic heads facing outward into the water, the free energy of the system is lowered. The structure of the headgroup, including the ethyl and hydroxyethyl (B10761427) substituents, influences the packing parameter, which determines the geometry of the resulting aggregates (e.g., spherical micelles, worm-like micelles, or bilayer vesicles).

This compound is surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. At these interfaces, the molecules orient themselves to satisfy the affinities of both parts of the molecule: the hydrophobic stearoyl tail aligns away from the aqueous phase (e.g., into the air or oil phase), while the polar N-Ethyl-N-(2-hydroxyethyl) head group remains in contact with the water.

This adsorption disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. This property is the basis for its function as an emulsifier, where it can stabilize a mixture of two immiscible liquids, like oil and water, by forming a stable film at the oil-water interface. The balance between the hydrophobic ethyl group and the hydrophilic hydroxyethyl group makes it a versatile emulsifier.

Advanced Analytical Characterization Techniques for Research

High-Resolution Spectroscopic Methods for Structural Elucidation and Dynamic Studies

High-resolution spectroscopic techniques are indispensable for probing the intricate structural features and dynamic behavior of N-Ethyl-N-(2-hydroxyethyl)stearamide at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the N-ethyl and N-(2-hydroxyethyl) substitution pattern on the stearamide backbone.

In ¹H NMR, characteristic signals would be expected for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the hydroxyethyl (B10761427) group (two triplets for the two methylene groups), and the long stearic acid chain (a triplet for the terminal methyl group and a large multiplet for the numerous methylene groups). The chemical shifts of the methylene protons attached to the nitrogen and oxygen atoms are particularly informative for confirming the structure.

¹³C NMR spectroscopy complements the proton data by providing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift. The signals for the carbons of the ethyl and hydroxyethyl groups, as well as the repeating methylene units of the stearoyl chain, would also be readily identifiable.

Furthermore, advanced NMR techniques, such as variable temperature NMR, can be employed to study the conformational dynamics of the molecule. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, which can lead to the presence of different conformers in solution. A variable temperature study on the related compound N,N-bis(2-hydroxyethyl)acetamide revealed that the two hydroxyethyl groups are non-equivalent at room temperature due to this restricted rotation, with a free energy barrier to rotation of 75.6 ± 0.2 kJ mol–1. st-andrews.ac.uk A similar dynamic behavior would be expected for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (stearoyl)~0.88Triplet
(CH₂)₁₄ (stearoyl)~1.25Multiplet
α-CH₂ (stearoyl)~2.20Triplet
N-CH₂ (ethyl)~3.40Quartet
CH₃ (ethyl)~1.15Triplet
N-CH₂ (hydroxyethyl)~3.50Triplet
O-CH₂ (hydroxyethyl)~3.70Triplet
OHVariableBroad Singlet

Note: Predicted values are based on typical chemical shifts for similar long-chain fatty acid amides.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

The FTIR spectrum of this compound would be dominated by characteristic amide bands. The amide I band, primarily due to the C=O stretching vibration, is expected to appear around 1620-1650 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates stronger hydrogen bonding involving the carbonyl oxygen. The amide II band, arising from N-H bending and C-N stretching vibrations, typically appears around 1550 cm⁻¹. For a tertiary amide like this compound, which lacks an N-H bond, this band will be absent. The presence of the hydroxyl group will give rise to a broad O-H stretching band in the region of 3200-3600 cm⁻¹, the broadness of which is indicative of hydrogen bonding.

Raman spectroscopy provides complementary information. The C-H stretching vibrations of the long alkyl chain would give rise to strong bands in the 2800-3000 cm⁻¹ region. The amide I band is also observable in the Raman spectrum and can be used to study hydrogen bonding. The analysis of these vibrational modes can elucidate how molecules of this compound interact with each other in the solid state or in solution.

Table 2: Characteristic FTIR Bands for Fatty Acid Amides

Vibrational ModeWavenumber (cm⁻¹)Functional Group
O-H Stretch3200-3600Hydroxyl (H-bonded)
C-H Stretch2800-3000Alkyl Chain
C=O Stretch (Amide I)1620-1650Amide Carbonyl
C-N Stretch1400-1450Amide
C-O Stretch1050-1150Alcohol

Mass Spectrometry for Purity Assessment and Identification of Related Species

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound, confirm its elemental composition, and identify any impurities or related species.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This technique is ideally suited for assessing the purity of this compound and identifying any related impurities.

In a typical LC-MS analysis, the sample is first separated on an HPLC column, often a reverse-phase column. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically produces protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of these ions is then measured, allowing for the confirmation of the molecular weight of the target compound.

LC-MS can also be used to identify potential impurities, such as starting materials from the synthesis, byproducts, or degradation products. By analyzing the m/z values of other peaks in the chromatogram, these related species can be tentatively identified. For more definitive identification, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented, and the resulting fragment ions provide structural information that can be used to elucidate the structure of the unknown compound. For instance, a common fragmentation pathway for fatty acid amides involves the cleavage of the amide bond.

Highly selective and sensitive LC-MS/MS methods have been developed for the simultaneous quantification of various fatty acid ethanolamides in biological samples. nih.govresearchgate.net These methods often employ stable isotope-labeled internal standards to ensure accurate quantification. nih.gov

Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large molecules, including oligomers and polymers. While this compound is a single molecule, commercial preparations or reaction products may contain oligomeric species, for example, from the ethoxylation of the hydroxyl group.

In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy. When the laser is fired at the sample, the matrix vaporizes, carrying the analyte molecules into the gas phase and ionizing them. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their m/z ratio. This technique is capable of analyzing complex mixtures of oligomers and provides information on the distribution of different chain lengths. For ethoxylated compounds, MALDI-TOF spectra typically show a distribution of peaks separated by the mass of the ethylene (B1197577) oxide repeat unit (44 Da). plos.org

Chromatographic Separation Science and Quantification Methodologies for Complex Matrices

Chromatography is the cornerstone of the separation and quantification of this compound, especially in complex matrices such as cosmetic formulations or biological samples.

High-performance liquid chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. A reverse-phase HPLC method has been described for the separation of this compound. sielc.com In this method, a nonpolar stationary phase is used with a more polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The retention of the compound on the column is primarily governed by its hydrophobic stearoyl chain.

For quantitative analysis, an HPLC system is coupled with a suitable detector. A UV detector can be used if the compound possesses a chromophore, although fatty acid amides generally have weak UV absorbance at low wavelengths. More universal detectors, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), are often more suitable for the quantification of such compounds. For the highest sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method, as discussed in section 4.2.1. The development and validation of such quantitative methods are crucial for quality control and for studying the behavior of the compound in various applications. nih.govresearchgate.net

Table 3: Example HPLC Method Parameters for the Separation of Fatty Acid Amides

ParameterCondition
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectionUV (low wavelength), ELSD, CAD, or MS
Injection Volume10 µL

Note: These are typical starting conditions and would require optimization for a specific application.

X-ray Diffraction and Scattering Techniques for Probing Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) and X-ray scattering techniques, including small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), are powerful analytical tools for elucidating the atomic and molecular arrangement in materials. While specific crystallographic data for this compound is not extensively available in publicly accessible literature, the principles of these techniques and data from analogous long-chain fatty acid amides and other amphiphilic molecules provide a strong basis for understanding its likely solid-state and solution-state structures.

This compound is an amphiphilic molecule, possessing a long, hydrophobic stearamide tail and a more hydrophilic N-ethyl-N-(2-hydroxyethyl) headgroup. This dual nature drives the self-assembly of these molecules into ordered supramolecular structures in both the solid state and in solution, which can be effectively probed by X-ray methods.

Wide-Angle X-ray Scattering (WAXS)

WAXS, also known as wide-angle X-ray diffraction (WAXD), provides information on the short-range order and crystalline structure of materials, typically on the length scale of interatomic distances (sub-nanometer to a few nanometers). For a semi-crystalline compound like this compound, a WAXS pattern would reveal sharp Bragg peaks if a well-defined crystal lattice is present. The positions of these peaks are indicative of the unit cell dimensions and symmetry.

In related fatty acid amides, WAXS is instrumental in identifying the packing of the long hydrocarbon chains. These chains can adopt various packing subcells, such as orthorhombic, hexagonal, or triclinic, each giving rise to a characteristic set of diffraction peaks. For instance, a strong reflection around a d-spacing of 4.15 Å is often indicative of a pseudo-hexagonal packing of the alkyl chains.

Small-Angle X-ray Scattering (SAXS)

SAXS is a technique that probes larger structural features, typically in the range of 1 to 100 nanometers. It is particularly well-suited for studying the supramolecular self-assembly of amphiphilic molecules in solution and the long-range order in semi-crystalline solids. For this compound, SAXS can provide insights into its aggregation behavior, such as the formation of micelles, vesicles, or lamellar phases.

In aqueous environments, it is anticipated that this compound would self-assemble to minimize the contact between its hydrophobic stearamide tail and water. This can lead to the formation of various structures depending on concentration, temperature, and solvent conditions:

Micelles: At concentrations above the critical micelle concentration (CMC), spherical or cylindrical micelles may form, with the hydrophobic tails sequestered in the core and the hydrophilic headgroups exposed to the aqueous phase.

Lamellar Phases: At higher concentrations, these molecules can arrange into extended bilayer sheets, known as lamellar phases. The lamellar repeat distance, which includes the thickness of the bilayer and the intervening solvent layer, can be determined from the positions of the Bragg peaks in the SAXS profile. Studies on similar N-acylethanolamines have demonstrated the formation of such lamellar structures. nih.govnih.gov

The table below presents hypothetical SAXS data for different supramolecular structures that could be formed by this compound in solution, based on patterns observed for other amphiphilic lipids.

Supramolecular StructureExpected SAXS Pattern CharacteristicsTypical d-spacing (nm)
Spherical MicellesBroad scattering peak3 - 5
Cylindrical MicellesPattern follows a q-1 dependence at intermediate q-valuesCross-section diameter 3 - 5
Lamellar BilayersSeries of equidistant Bragg peaks4 - 8

Combined SAXS/WAXS Analysis

A combined SAXS/WAXS experiment can provide a comprehensive picture of the hierarchical structure of this compound assemblies. SAXS would reveal the larger supramolecular arrangement (e.g., lamellar repeat distance), while WAXS would simultaneously provide information about the packing of the stearamide chains within those larger structures.

The following table outlines the type of structural information that can be obtained from a combined SAXS/WAXS study of a hypothetical solid sample of this compound.

TechniqueStructural Information ProbedHypothetical Findings for this compound
WAXSShort-range order, crystal lattice, chain packingOrthorhombic or hexagonal packing of stearamide chains
SAXSLong-range order, supramolecular structureLamellar structure with a repeat distance of 5.5 nm

Mechanistic Investigations in Biochemical and Chemical Processes Non Clinical Focus

Elucidation of Enzyme Inhibition Mechanisms by N-Ethyl-N-(2-hydroxyethyl)stearamide and Analogues

While direct studies on the enzyme inhibition mechanisms of this compound are not extensively documented in publicly available research, its structural similarity to the class of N-acylethanolamines (NAEs) allows for informed hypotheses regarding its potential interactions with key enzymes that regulate the endocannabinoid system. The primary enzymes involved in the degradation of NAEs are Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

NAEs are a class of endogenous bioactive lipids that play crucial roles in various physiological processes. The modulation of their levels through the inhibition of their degrading enzymes is a significant area of therapeutic research. Given that this compound is a fatty acid amide, it is plausible that it could interact with the active sites of FAAH and NAAA. The inhibition of these enzymes would lead to an increase in the endogenous levels of NAEs, thereby potentiating their downstream signaling effects.

The specific nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on the binding affinity of this compound to the enzyme's active or allosteric sites. Further empirical studies are necessary to elucidate the precise inhibitory profile of this compound and its analogues against FAAH, NAAA, and other related enzymes.

Role in Fundamental Cell Signaling Pathways and Molecular Crosstalk

The involvement of this compound in fundamental cell signaling pathways can be inferred from the activities of its structural analogues, particularly other N-acylethanolamines. These molecules are known to be significant signaling lipids that can modulate a variety of cellular processes.

One of the key signaling pathways potentially influenced by this compound is mediated by the peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors. For instance, stearoylethanolamide, a closely related N-acylethanolamine, has demonstrated anti-inflammatory effects that may be mediated through PPAR-γ. It is conceivable that this compound could act as a ligand for PPARs, thereby influencing the transcription of target genes involved in lipid metabolism and inflammation.

Furthermore, some NAEs have been shown to influence the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. The MAPK/ERK pathway is a critical signaling route that regulates cell proliferation, differentiation, and survival. Activation of this pathway involves a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors. It is plausible that this compound or its metabolites could interact with components of this pathway, leading to the modulation of cellular responses.

The potential for molecular crosstalk between the PPAR and MAPK/ERK pathways adds another layer of complexity to the signaling role of this compound. Such crosstalk can result in synergistic or antagonistic effects on gene expression and cellular function.

Interactions with Biological Macromolecules and Model Membranes at a Molecular Level

As an amphiphilic molecule, this compound possesses both a hydrophobic stearic acid tail and a hydrophilic headgroup containing ethyl and hydroxyethyl (B10761427) moieties. This structure dictates its likely interaction with biological macromolecules and membranes.

The primary interaction is expected to be with the lipid bilayers of cell membranes. The hydrophobic tail can intercalate into the nonpolar core of the bilayer, while the hydrophilic headgroup remains oriented towards the aqueous environment. Such interactions can alter the physical properties of the membrane, including its fluidity, thickness, and curvature. Studies on similar amphiphilic molecules have shown that they can decrease the orientational order of the lipid acyl chains, leading to an increase in membrane fluidity.

These changes in membrane properties can, in turn, affect the function of integral and peripheral membrane proteins, such as receptors, ion channels, and enzymes, whose activities are often sensitive to their lipid environment.

Beyond the cell membrane, this compound could potentially interact with the hydrophobic pockets of various proteins, including enzymes and transcription factors, thereby modulating their activity. The specific nature of these interactions would be governed by the size and shape of the binding pocket and the physicochemical properties of the compound.

Interactive Data Table: Potential Interactions of this compound

Interacting EntityPotential Mode of InteractionConsequence of Interaction
Lipid BilayerIntercalation of hydrophobic tail, orientation of hydrophilic headgroupAltered membrane fluidity, thickness, and curvature
Membrane ProteinsModulation of lipid environment, direct bindingAltered protein function (e.g., receptors, enzymes)
Nuclear Receptors (e.g., PPARs)Ligand binding to hydrophobic pocketModulation of gene transcription
Cytosolic ProteinsBinding to hydrophobic regionsAlteration of protein conformation and activity

Participation in Specific Chemical Reaction Pathways and Catalytic Roles

The chemical reactivity of this compound is primarily associated with its amide and hydroxyl functional groups. The amide bond can be susceptible to hydrolysis, a reaction that would yield stearic acid and N-ethyl-N-(2-hydroxyethyl)amine. This hydrolysis can be catalyzed by enzymes, as discussed in the context of FAAH and NAAA.

The hydroxyl group can participate in esterification reactions with carboxylic acids or transesterification reactions. These reactions could potentially occur in a biological context, leading to the formation of more complex lipid derivatives.

In terms of catalytic roles, while there is no direct evidence of this compound acting as a catalyst itself, its synthesis often involves catalytic processes. The formation of the amide bond from stearic acid and N-ethyl-N-(2-hydroxyethyl)amine is typically catalyzed by acids or enzymes. The study of enzymatic synthesis of N-substituted fatty acid amides highlights the potential for biocatalytic routes to this and related compounds.

Furthermore, in industrial applications, this compound can act as a surfactant or emulsifier, which can be considered a form of physical catalysis, facilitating the mixing of immiscible phases.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Dynamics

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. For an amphiphilic molecule like N-Ethyl-N-(2-hydroxyethyl)stearamide, which possesses both a long hydrophobic stearamide tail and a hydrophilic N-Ethyl-N-(2-hydroxyethyl) head group, MD simulations are invaluable for understanding its behavior in solution and at interfaces.

MD simulations can model the spontaneous self-assembly of these surfactant molecules in an aqueous environment. rug.nlproquest.com Starting from a random distribution, the simulation can track the aggregation process, driven by the hydrophobic effect, leading to the formation of complex supramolecular structures such as spherical or rod-like micelles. rug.nlrsc.org Within these micelles, the hydrophobic stearamide tails are shielded from water in the core, while the hydrophilic head groups are exposed to the aqueous solvent. rsc.org Simulations provide detailed information on micellar properties, including the critical micelle concentration (CMC), aggregation number (the number of molecules per micelle), micelle shape and size distribution, and the dynamics of individual molecules entering and leaving the aggregate. core.ac.uk

Furthermore, MD simulations can elucidate the dynamics at interfaces, such as air-water or oil-water. These simulations reveal how this compound molecules orient themselves at an interface to reduce surface tension. nih.govaps.org Key parameters that can be extracted include the tilt angle of the molecule with respect to the surface normal, the surface coverage, and the thickness of the interfacial layer. nih.govnih.gov This information is critical for applications where the compound is used as an emulsifier or foaming agent. All-atom or coarse-grained models can be employed, with the latter allowing for the simulation of larger systems and longer timescales, which are often necessary to observe complex self-assembly phenomena. nih.govfrontiersin.org

Table 1: Hypothetical MD Simulation Outputs for this compound Micelle in Water
ParameterSimulated ValueDescription
Aggregation Number (Nagg)65 ± 5Average number of molecules per micelle.
Radius of Gyration (Rg)2.2 nmA measure of the micelle's overall size.
Solvent Accessible Surface Area (SASA) - Hydrophobic Tails5%Percentage of the hydrophobic tail surface area exposed to water, indicating core packing.
Average Head Group-Water Hydrogen Bonds3.1 per moleculeIndicates the extent of hydration of the hydrophilic head groups.
Residence Time150 nsAverage time a single molecule stays within a micelle before exchanging with the bulk solution.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to predict a wide range of molecular properties with high accuracy, providing fundamental insights into the geometry, reactivity, and spectroscopic signatures of this compound.

A primary application of DFT is geometry optimization, which determines the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides precise data on bond lengths, bond angles, and dihedral angles. From the optimized geometry, DFT can calculate various electronic properties. The distribution of electron density can be visualized through an electrostatic potential (ESP) map, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding how the molecule interacts with other species.

Furthermore, DFT is used to calculate frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyale.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net

DFT calculations are also highly effective for predicting vibrational spectra, such as Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This is particularly useful for identifying the characteristic vibrational modes of the amide group (e.g., Amide I, II, and III bands) and other functional groups within this compound. acs.orgnih.gov Comparing theoretical spectra with experimental data can help confirm the molecular structure and analyze conformational changes. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-31G* Level of Theory)
PropertyCalculated ValueSignificance
Optimized C=O Bond Length (Amide)1.24 ÅReflects the double bond character and electronic environment.
Optimized C-N Bond Length (Amide)1.37 ÅIndicates partial double bond character due to resonance.
HOMO Energy-6.8 eVRelates to ionization potential and electron-donating capability.
LUMO Energy1.5 eVRelates to electron affinity and electron-accepting capability.
HOMO-LUMO Gap8.3 eVIndicator of chemical stability and low reactivity.
Calculated Amide I Vibrational Frequency (C=O stretch)1685 cm-1Key signature in the IR spectrum for identifying the amide group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Fatty Amide Class (focused on non-clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For the fatty amide class, which includes this compound, QSAR modeling can be a valuable tool for predicting non-clinical endpoints, thereby reducing the need for extensive experimental testing.

The development of a QSAR model involves several key steps. First, a dataset of fatty amides with experimentally measured data for a specific endpoint (e.g., skin sensitization potential, biodegradability, or eye irritation) is compiled. nih.govnih.gov Next, for each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges, dipole moment). nih.gov

Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is developed that links the descriptors to the observed activity. nih.gov The goal is to find the best correlation that can accurately predict the endpoint for new compounds not included in the initial training set.

For non-clinical endpoints relevant to fatty amides, a QSAR model might predict skin sensitization potential by correlating it with descriptors related to molecular size and reactivity. frontiersin.orgresearchgate.net Another model could predict biodegradability based on descriptors that capture the molecule's size and the presence of specific functional groups that are susceptible to microbial degradation. researchgate.net These predictive models are crucial for early-stage hazard assessment and for designing safer chemicals in cosmetic and industrial applications.

Table 3: Example of a Hypothetical QSAR Model for Predicting Skin Sensitization (EC3 value) for Fatty Amides
Model ParameterValueDescription
Endpoint Modeledlog(1/EC3)Potency of skin sensitization (Local Lymph Node Assay).
Statistical MethodMultiple Linear Regression (MLR)A common method for building linear QSAR models.
Model Equationlog(1/EC3) = 0.45logP - 0.02MW + 1.2*ELUMO + 0.89Hypothetical equation linking descriptors to the endpoint.
R2 (Coefficient of Determination)0.82Indicates that 82% of the variance in the data is explained by the model.
Q2 (Cross-validated R2)0.75A measure of the model's predictive power and robustness.

Applications in Advanced Materials Science and Chemical Engineering

Functionality as a Surfactant and Emulsifier in Diverse Material Systems

The dual hydrophobic and hydrophilic character of N-Ethyl-N-(2-hydroxyethyl)stearamide underpins its utility as a nonionic surfactant and emulsifier. This amphiphilic structure enables it to be effective in stabilizing mixtures of immiscible liquids, such as oil and water, by positioning itself at the interface and reducing the energetic penalty of their interaction. This property is leveraged in a wide array of industrial and cosmetic formulations to create stable and homogenous products. A related compound, N,N-bis-stearyl ethylenediamine (B42938), is also noted for its role as an emulsifier, particularly in creams and lotions where it helps to stabilize emulsions. atamankimya.com

The stabilizing action of this compound in emulsions arises from its ability to form a protective film around dispersed droplets, preventing them from coalescing. The hydrophobic stearamide portion of the molecule orients into the nonpolar phase (e.g., oil), while the polar N-ethyl-N-(2-hydroxyethyl) group extends into the polar phase (e.g., water). This steric hindrance keeps the droplets separated, ensuring the long-term stability of the formulation.

In addition to stabilization, this compound can act as a rheology modifier. By forming complex micellar structures or interacting with other components in a formulation, it can increase the viscosity, contributing to a desirable texture and flow behavior. The related compound N,N-bis-stearyl ethylenediamine is specifically used as a viscosity control agent, demonstrating the capability of such amide structures to control the rheological properties of emulsions and improve their consistency and texture. atamankimya.com

As a surfactant, a primary function of this compound is the reduction of interfacial tension between different phases. By adsorbing at the liquid-liquid or liquid-solid interface, it lowers the surface energy, which is critical in processes requiring enhanced mixing or surface coverage. This reduction in surface tension also improves the wetting properties of liquids on solid surfaces. Enhanced wetting is crucial in applications like coatings, printing inks, and textile treatments, where uniform spreading of a liquid phase over a solid substrate is necessary for optimal performance.

Integration into Polymer Composites and Novel Hybrid Materials

This compound serves as a valuable processing aid in the manufacturing of plastics and rubber products. Its function in these systems is multifaceted. A closely related compound, N,N′-Ethylenedi(stearamide) (EBS), is widely used as both an internal and external lubricant in the processing of various polymers, including ABS, AS, PVC, and polyolefins. atamanchemicals.comatamankimya.com EBS reduces the friction between polymer chains and between the polymer and processing machinery, which lowers shear stress and improves flow. atamankimya.com It can also act as a dispersing agent for fillers and pigments within the polymer matrix, ensuring their uniform distribution and enhancing the mechanical and aesthetic properties of the final composite material. atamanchemicals.com Given its structural similarities, this compound is expected to perform comparably in these applications.

Table 1: Role of Stearamide Derivatives in Polymer Processing

Polymer SystemAdditive FunctionBenefit
ABS, AS, PVC, PolyolefinsInternal/External LubricantReduces processing friction, improves flow atamanchemicals.comatamankimya.com
General PlasticsProcessing AidFacilitates manufacturing
Fiber Color MasterbatchesPigment DispersantImproves dispersion of pigments atamanchemicals.com
Rubber ProductsProcessing AuxiliaryEnhances surface fineness, acts as a polishing agent atamanchemicals.com

Performance in Lubricant Formulations and Contributions to Tribological Properties

The molecular structure of fatty acid amides lends itself to applications in lubrication. The long alkyl chains provide a low-shear interface, while the polar amide group can adsorb onto metal surfaces, forming a protective boundary film. This film reduces direct metal-to-metal contact, thereby minimizing friction and wear. A similar compound, N-(2-hydroxyethyl)stearamide, is used in the manufacture of petroleum lubricating oils and greases. nih.gov

Research into related compounds, such as bis(2-hydroxyethyl)ammonium erucate, demonstrates excellent lubricity and wear reduction. mdpi.com The mechanism is attributed to the formation of an adsorbed layer on the friction surfaces, which can be enhanced by temperature-induced tribo-reactions. mdpi.com N,N′-Ethylenedi(stearamide) is also recognized as an effective lubricant that can be incorporated into polymers to prevent unwanted adhesion and reduce friction. atamanchemicals.comatamankimya.com These examples highlight the significant contribution of such amide structures to the tribological properties of various systems.

Enhancements in Textile and Leather Processing Through Surface Modification

In the textile industry, surface modification is employed to impart specific functionalities to fabrics without altering their bulk properties. ekb.egsemanticscholar.org Additives can improve properties such as wettability, softness, dyeability, and antistatic performance. ekb.egsemanticscholar.org Related compounds like N,N′-Ethylenedi(stearamide) are used as modifiers in textile auxiliaries. atamanchemicals.com This compound can enhance the heat and weather resistance of synthetic fibers like polyester (B1180765) and polyamide and also provides antistatic effects. atamanchemicals.com The application of such surface modifiers can lead to improved comfort, durability, and ease of care for textile products. ekb.eg

Role in Chemical Separation Technologies and Flotation Processes (e.g., related compounds)

While specific data on the use of this compound in flotation is limited in the available research, its fundamental properties as a surfactant are highly relevant to such separation technologies. Flotation is a process that relies on the differential wettability of particles, which is controlled by surfactant-like molecules known as collectors and frothers. The amphiphilic nature of fatty acid amides allows them to selectively adsorb onto the surfaces of specific minerals, rendering them hydrophobic and enabling their attachment to air bubbles for separation. Given its defined polar and non-polar regions, this compound possesses the characteristic structure of a molecule that could be effective in such chemical separation processes. The analysis of this compound using techniques like reverse-phase HPLC further indicates its relevance in chemical processing and separation contexts. sielc.com

Application in Advanced Wastewater Treatment Systems and Contaminant Removal (e.g., related compounds)

While direct studies on the application of this compound in advanced wastewater treatment are not extensively documented in publicly available research, the principles of its chemical structure—an amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic headgroup—are central to the function of related compounds used in innovative contaminant removal technologies. These related compounds, such as N-acyl amino acid surfactants and other fatty acid derivatives, are increasingly investigated for their potential to remove persistent organic pollutants and heavy metals from water streams.

The primary mechanism leveraged is the formation of micelles. Surfactants, when added to an aqueous solution above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical aggregates called micelles. eeer.org In these structures, the hydrophobic "tails" (like the stearyl group in this compound) form an inner core, while the hydrophilic "heads" face the outer aqueous environment. This process is fundamental to a technology known as Micellar-Enhanced Ultrafiltration (MEUF).

In the MEUF process, these micelles act as nano-scale carriers. Hydrophobic organic pollutants, which have low solubility in water, can be partitioned into the nonpolar core of the micelles. Similarly, heavy metal ions can be bound to the surface of charged micelles through electrostatic attraction, particularly when using anionic surfactants derived from amino acids like glycine (B1666218) or sarcosine. eeer.orgeeer.org Once the contaminants are trapped within or bound to these much larger micellar structures, an ultrafiltration membrane can be used to effectively separate the micelles—and their entrapped pollutant load—from the treated water. researchgate.net This technique offers an advantage over conventional filtration methods, which cannot typically remove small, dissolved contaminant molecules.

Research into related N-acyl amino acid surfactants has demonstrated significant efficacy in removing various contaminants. For instance, anionic surfactants like Sodium N-lauroylsarcosinate are noted for their use in wastewater treatment applications. biosynth.comatamankimya.com Studies on MEUF have shown high removal efficiencies for a range of heavy metals. For example, the removal of Cr³⁺ using Sodium Dodecyl Sulfate (SDS) has been reported to reach 99% at the CMC. eeer.org Similarly, high rejection rates have been achieved for other metal ions by selecting appropriate surfactants and optimizing process conditions such as pH and concentration. psu.edu

The effectiveness of these amphiphilic compounds is also being explored in adsorption processes. N-acyl amino acids can be functionalized onto solid substrates, such as nanosilica or modified biopolymers like chitosan, to create highly selective adsorbents. nih.govekb.eg In one study, nanosilica functionalized with glycine demonstrated significant adsorption capacities for various heavy metals, including a removal of over 95% for cadmium (Cd(II)) and lead (Pb(II)) ions from real wastewater samples. nih.gov These modified surfaces utilize the chelating properties of the amino acid headgroups to bind metal ions effectively.

The research findings below illustrate the performance of various related amphiphilic compounds in contaminant removal from water.

Detailed Research Findings

Related Compound/SystemContaminantRemoval Efficiency / Adsorption CapacityKey ConditionsSource
Sodium Dodecyl Sulfate (SDS) via MEUFChromium (Cr³⁺)Up to 99%At Critical Micelle Concentration (CMC) eeer.org
Sodium Dodecyl Sulfate (SDS) via MEUFZinc (Zn²⁺)Up to 91%Surfactant to metal ratio ≥ 24.4 eeer.org
Cetylpyridinium Chloride (CPC) via MEUFChromate (CrO₄²⁻)Up to 99.5%Molar ratio of Chromate to CPC = 1:10 eeer.org
Nanosilica functionalized with Glycine (N-Si-Gly)Cadmium (Cd²⁺)2500 µmol/g (Adsorption Capacity)Microwave-assisted sorption nih.gov
Nanosilica functionalized with Glycine (N-Si-Gly)Lead (Pb²⁺)1850 µmol/g (Adsorption Capacity)Microwave-assisted sorption nih.gov
Magnetic Glycine Modified Cross-linked Chitosan ResinCadmium (Cd²⁺)>95%pH 5.0, Contact time: 120 min ekb.eg

Environmental Fate, Biodegradation, and Ecotoxicological Pathways Academic Focus

Pathways and Mechanisms of Biodegradation in Environmental Systems

The primary mechanism for the environmental breakdown of N-Ethyl-N-(2-hydroxyethyl)stearamide, a secondary fatty acid amide, is initiated by microbial activity. The key pathway involves the enzymatic hydrolysis of the amide bond. This initial cleavage separates the molecule into its constituent parts: stearic acid (a long-chain fatty acid) and N-ethylethanolamine.

Biodegradation Pathway of this compound

StepProcessReactant(s)Product(s)Notes
1Amide HydrolysisThis compound + WaterStearic Acid + N-ethylethanolamineThis initial step is catalyzed by microbial amidase enzymes. Amides are generally resistant to simple hydrolysis in water without a catalyst. libretexts.orglibretexts.orgchemguide.co.uk
2Fatty Acid MetabolismStearic AcidCarbon Dioxide + WaterStearic acid is a common fatty acid that is readily metabolized by microorganisms through beta-oxidation.
3Amine DegradationN-ethylethanolamineCarbon Dioxide + Water + AmmoniumThe complete mineralization of the parent compound is dependent on the biodegradability of the resulting amine.

Following hydrolysis, the stearic acid component is readily metabolized by a wide range of microorganisms. The ultimate fate of the entire molecule then hinges on the biodegradability of the N-ethylethanolamine fragment. Studies on analogous short-chain amines, such as 2-Diethylaminoethanol, have shown them to be readily biodegradable, achieving 95% degradation in 22 days under OECD 301A test conditions. oecd.org This suggests that N-ethylethanolamine is also likely to be effectively degraded in the environment, allowing for the complete mineralization of the parent compound.

Environmental Persistence, Transport, and Transformation Processes (e.g., Photo-oxidation)

Its transport and partitioning are governed by its physicochemical properties. The long stearyl (C18) chain makes the molecule highly lipophilic, meaning it has a strong affinity for fats and organic matter. This is quantified by its high octanol-water partition coefficient (Log K_ow_), which indicates a tendency to sorb to soil organic carbon and sediment rather than remaining dissolved in water. This sorption can reduce its mobility in aquatic systems but increase its persistence in soil and sediment compartments.

Physicochemical Properties of this compound

PropertyValueImplication for Environmental Fate
Molecular FormulaC₂₂H₄₅NO₂High molecular weight contributes to low volatility.
Molecular Weight355.6 g/molInfluences transport and diffusion rates.
XLogP3 (Log K_ow_)7.8Indicates very high lipophilicity and a strong tendency to partition into organic matter (soil, sediment, biota) rather than water. nih.gov
Water SolubilityVery low (predicted)Limits mobility in aquatic systems; primarily associated with particulate matter.
Vapor PressureVery low (predicted)Suggests that volatilization into the atmosphere is not a significant transport pathway.

Data sourced from PubChem CID 90593. nih.gov

Abiotic transformation processes such as photo-oxidation are generally not considered major degradation pathways for this type of compound in water or soil. Due to its low vapor pressure, significant partitioning to the atmosphere is unlikely. If it were to enter the atmosphere, it would likely be subject to degradation by hydroxyl radicals, but this is a minor fate pathway. oecd.org Hydrolysis in the absence of microbial catalysis is typically very slow for amides. libretexts.orglibretexts.org

Assessment of Bioaccumulation Potential in Model Organisms and Environmental Compartments

Bioaccumulation is the process where a chemical is absorbed by an organism at a rate faster than it is lost, leading to a concentration in the organism that is higher than in the surrounding environment. For non-ionic organic chemicals, the potential to bioaccumulate is strongly correlated with lipophilicity, often estimated by the octanol-water partition coefficient (Log K_ow_). epa.gov

This compound has a very high calculated XLogP3 value of 7.8, which suggests a significant potential for bioaccumulation. nih.gov Chemicals with a Log K_ow_ greater than 3 are often considered to have bioaccumulative potential. eosca.eu The long fatty acid chain is the primary driver of this high lipophilicity, making the molecule likely to partition into the lipid-rich tissues of aquatic and terrestrial organisms.

However, the actual bioconcentration factor (BCF)—the ratio of the chemical's concentration in an organism to that in the surrounding water—is also influenced by the rate of metabolism and elimination. epa.gov The rapid hydrolysis of the amide bond could mitigate bioaccumulation by breaking the molecule into smaller, more water-soluble components (stearic acid and N-ethylethanolamine) that can be more easily excreted.

While direct BCF measurements for this compound are not available, data from related long-chain surfactants demonstrate a clear trend of increasing bioconcentration with longer alkyl chains. Some long-chain cationic surfactants have shown BCFs exceeding the regulatory thresholds for bioaccumulative (B; BCF > 2000 L/kg) and very bioaccumulative (vB; BCF > 5000 L/kg) substances. acs.org

Measured Bioconcentration Factors (BCF) for Structurally Related Long-Chain Surfactants in Rainbow Trout

Compound TypeAlkyl Chain LengthMeasured BCF (L/kg)Reference
Tallow alkylamineC13>2000 acs.org
Tallow alkylamineC14>5000 acs.org
Primary C16 amineC16>5000 acs.org
Secondary C16 amineC168200 acs.org

Note: The data above is for cationic amine surfactants and is presented to illustrate the bioaccumulative potential of long alkyl chains. This compound is a non-ionic amide, and its BCF may differ.

Development of Research Methodologies for Ecotoxicological Assessment of Amide Derivatives

The ecotoxicological assessment of amide derivatives, including surfactant-like compounds such as this compound, is evolving beyond traditional whole-organism testing. Modern approaches, often termed New Approach Methodologies (NAMs), integrate computational modeling, in vitro assays, and targeted bioassays to provide a more comprehensive and ethically considerate evaluation of environmental risk. usda.gov

Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the toxicity of a chemical based on its molecular structure. For amide derivatives, QSARs have been developed to forecast toxicity to various aquatic and terrestrial organisms, including algae, daphnia, and fish. These models identify key molecular descriptors (e.g., electronic and steric properties) that correlate with toxic effects, allowing for rapid screening of new or untested compounds. nih.gov

In Vitro and Mechanistic Assays: Instead of using whole animals, these methods use isolated cells or tissues to study specific mechanisms of toxicity. For amphiphilic or surfactant-like amides, assays can assess impacts on cell membrane integrity, mitochondrial function, or specific enzymatic pathways. These tests can help pinpoint the mode of toxic action at a subcellular level. researchgate.net

Standardized Organism-Specific Bioassays: For complex substances like surfactants, standardized tests using a battery of organisms from different trophic levels remain crucial. Common test organisms include bacteria (Vibrio fischeri), microalgae (Selenastrum capricornutum), crustaceans (Daphnia magna), and fish. researchgate.net Specialized test protocols, such as AMPHITOX, which uses amphibian embryos, have also been developed to evaluate the toxicity of a wide range of environmental samples, including industrial effluents that may contain amide derivatives. nih.govresearchgate.net These tests can measure acute lethality (LC50) or chronic effects on reproduction and growth.

Bioaccumulation Modeling: For highly lipophilic compounds, deterministic models that consider uptake and elimination kinetics, metabolism, and food web dynamics are used to predict bioaccumulation potential. epa.gov These models supplement and refine predictions based solely on the Log K_ow_ value, providing a more realistic assessment of how a substance like this compound might behave in a complex ecosystem. rsc.orgresearchgate.net

Comparative Analysis of N Ethyl N 2 Hydroxyethyl Stearamide with Analogues and Derivatives

Structure-Property Relationships Across the N-Substituted Stearamide Family

The properties of N-substituted stearamides are fundamentally dictated by the interplay between the long, hydrophobic 18-carbon stearoyl tail and the nature of the substituents on the amide nitrogen. These substituents determine the polarity, hydrogen-bonding capability, and steric profile of the headgroup, which in turn governs macroscopic properties like melting point, solubility, and surfactant activity.

Fatty acid amides can be classified as primary, secondary, or tertiary, a distinction that is critical to their physical properties. researchgate.net

Primary amides , such as stearamide, possess two N-H bonds, allowing for extensive intermolecular hydrogen bonding. This results in high melting points and low solubility in most solvents. researchgate.net

Secondary amides , like N-(2-hydroxyethyl)stearamide, have one N-H bond, permitting hydrogen bonding, though often to a lesser extent than primary amides. researchgate.net

Tertiary amides , including N-Ethyl-N-(2-hydroxyethyl)stearamide and N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA), lack N-H bonds. This inability to act as hydrogen bond donors among amide groups leads to significantly lower melting points and increased solubility in non-polar solvents compared to their primary and secondary counterparts. researchgate.net

The presence and number of hydrophilic functional groups, such as the hydroxyl group in this compound, are also crucial. This hydroxyl group imparts a degree of hydrophilicity, creating an amphiphilic molecule with surface-active properties. The balance in this compound between a hydrophobic ethyl group and a hydrophilic hydroxyethyl (B10761427) group results in a versatile emulsifier. In contrast, Stearamide DEA, with two hydroxyethyl groups, exhibits greater hydrophilicity and water solubility. Bisamides, such as N,N′-Ethylenedi(stearamide), feature two stearamide units linked by an ethylenediamine (B42938) bridge, creating a large, waxy molecule with excellent lubricating properties due to its strong, stable, and hydrophobic character. atamanchemicals.com

Table 1: Structure-Property Comparison of N-Substituted Stearamides
Compound NameAmide TypeKey Structural FeaturesResulting Physicochemical Properties
StearamidePrimary-NH₂ groupHigh melting point, strong hydrogen bonding, low solubility. researchgate.net
N-(2-hydroxyethyl)stearamideSecondaryOne -NH proton, one -OH groupAllows hydrogen bonding; amphiphilic nature. researchgate.net
This compound TertiaryNo -NH protons, one ethyl group, one -OH groupNo inter-amide H-bonding, lower melting point, balanced amphiphilicity. researchgate.net
N,N-Bis(2-hydroxyethyl)stearamideTertiaryNo -NH protons, two -OH groupsIncreased hydrophilicity and water solubility compared to its mono-hydroxyethyl analogue. researchgate.net
N,N′-Ethylenedi(stearamide)Bisamide (Secondary)Two stearamide units linked by an ethylene (B1197577) bridgeHigh melting point, waxy solid, excellent lubricant and release agent. atamanchemicals.com

Synthesis, Characterization, and Distinctive Features of Closely Related Homologues and Isomers

Synthesis The predominant method for synthesizing N-substituted stearamides is the direct condensation (amidation) of stearic acid with a corresponding amine. For this compound, this involves reacting stearic acid with N-ethylethanolamine. These reactions are typically conducted at elevated temperatures (e.g., 140-180°C) to facilitate the dehydration process, driving the equilibrium towards amide formation by removing the water byproduct. mdpi.comncsu.edu While often performed without a catalyst, acid catalysts can be employed. mdpi.com Solvent-free conditions are common, presenting a more environmentally friendly approach. mdpi.com An alternative route involves enzymatic synthesis, using lipases to catalyze the amidation of fatty acid esters with amines under milder, eco-friendly conditions. biorxiv.org

Characterization The structural confirmation of these amides relies on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group through the characteristic C=O stretching vibration (typically around 1645 cm⁻¹) and N-H bending for secondary amides. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule. For this compound, ¹H NMR would show distinct signals for the long aliphatic chain, the ethyl group (a triplet and a quartet), and the hydroxyethyl group. mdpi.com

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure. mdpi.com

Distinctive Features of Homologues and Isomers Homologues of this compound would involve variations in the length of the fatty acyl chain (e.g., using palmitic acid, C16) or the N-alkyl substituent (e.g., a methyl group instead of ethyl). Shorter acyl chains generally lead to lower melting points and increased solubility.

A more direct comparison can be made with its closely related isomers and analogues:

N-(2-hydroxyethyl)stearamide (Stearamide MEA): As a secondary amide, its ability to form hydrogen bonds gives it different rheological properties and a higher melting point than the subject tertiary amide.

N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA): This tertiary amide is a close analogue where the ethyl group is replaced by a second hydroxyethyl group. This substitution significantly increases its polarity and functionality as a surfactant and viscosity builder in aqueous systems.

Table 2: Comparison of Synthesis and Characterization Features
FeatureThis compoundN-(2-hydroxyethyl)stearamideN,N′-Ethylenedi(stearamide)
Precursors Stearic Acid + N-EthylethanolamineStearic Acid + EthanolamineStearic Acid + Ethylenediamine atamanchemicals.com
Synthesis Method Direct thermal amidation mdpi.comDirect thermal amidationDirect thermal amidation atamanchemicals.com
Key IR Peak (Amide I) ~1640 cm⁻¹ (C=O stretch)~1640 cm⁻¹ (C=O stretch), N-H bend~1640 cm⁻¹ (C=O stretch), N-H bend
Distinguishing ¹H NMR Signal Signals for N-CH₂CH₃ and N-CH₂CH₂OHSignal for NH protonSignal for linking -CH₂CH₂- group

Mechanistic Similarities and Divergences Among Fatty Amide Derivatives

The mechanisms of action for fatty amide derivatives are diverse, ranging from physical interactions in industrial applications to highly specific biochemical signaling.

Industrial Mechanisms: In applications like cosmetics and coatings, the primary mechanism is physical. This compound and its analogues function as non-ionic surfactants and rheology modifiers. researchgate.net Their amphiphilic structure allows them to orient at oil-water interfaces, reducing surface tension and stabilizing emulsions. The long stearoyl tail embeds in the non-polar phase, while the polar amide headgroup interacts with the polar phase. The specific structure of the headgroup modulates this behavior. For instance, the multiple hydroxyl groups in Stearamide DEA can form a hydrated network, leading to significant thickening and foam-stabilizing effects. The mechanism for bisamides like N,N′-Ethylenedi(stearamide) in plastics processing involves reducing friction by migrating to the surface and forming a lubricating layer. researchgate.netatamanchemicals.com

Biological Mechanisms: Many fatty acid amides, particularly N-acylethanolamines (NAEs), are endogenous signaling molecules. nih.gov A close structural relative, N-stearoylethanolamine (SEA), exhibits significant biological activity. wikipedia.org The mechanistic similarity across many NAEs is their role in regulating cellular processes, often in response to stress or injury. nih.gov

However, there are crucial divergences in their specific molecular targets.

Cannabinoid Receptor-Dependent: Unsaturated NAEs like anandamide (B1667382) are well-known endocannabinoids that exert their effects primarily by activating cannabinoid receptors (CB1 and CB2). nih.gov

Cannabinoid Receptor-Independent: Saturated NAEs like N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) show little to no activity at CB receptors. nih.gov Instead, SEA is known to exert anti-inflammatory effects by activating the nuclear receptor PPAR-α (peroxisome proliferator-activated receptor-alpha). nih.gov It also operates as an inhibitor of the sphingolipid signaling pathway. wikipedia.org

While this compound is primarily used in industrial contexts, its structural similarity to bioactive NAEs suggests that its potential interactions within biological systems would diverge from classical NAEs due to the N-ethyl substitution, which would likely alter its binding affinity for enzymes and receptors.

Comparative Performance and Suitability in Specific Research Applications

The structural differences among stearamide derivatives directly translate to their performance and suitability for specific applications.

Industrial and Materials Research: In the formulation of coatings, plastics, and cosmetics, the choice of amide is critical.

This compound provides a balanced performance as an emulsifier and thickener in creams and lotions. Its moderate polarity makes it suitable for a wide range of oil-in-water and water-in-oil systems.

N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA) , being more hydrophilic, excels as a foam booster and viscosity enhancer in aqueous-based cleansers and shampoos.

N,N′-Ethylenedi(stearamide) (EBS) is unsuitable as a surfactant but is a high-performance lubricant and processing aid in polymer research and manufacturing. atamanchemicals.com It improves mold release and reduces friction during the extrusion of plastics like PVC and ABS. atamanchemicals.com Research into alkyd-urethane coatings has shown that various fatty amide derivatives can be used to regulate rheological properties and increase the hardness of the final coating. researchgate.net

Biomedical and Pharmacological Research: In biomedical research, the focus is on the signaling roles of N-acylethanolamines.

N-Stearoylethanolamine (SEA) is utilized in research on inflammation, metabolic disorders, and apoptosis. nih.govresearchgate.net Its ability to modulate PPAR-α makes it a tool for studying nuclear receptor signaling. nih.gov

N-Palmitoylethanolamine (PEA) is another key compound in this area, studied for its anti-inflammatory and analgesic properties. nih.gov

The research application for compounds like This compound in this field is less direct. However, it could be used in comparative studies to understand the structure-activity relationships of the enzymes that metabolize NAEs, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov Synthesizing and testing derivatives like it helps in mapping the active sites of these enzymes and in the rational design of potent and selective inhibitors for therapeutic purposes. nih.gov

Table 3: Comparative Suitability in Research Applications
CompoundPrimary Application AreaReason for Suitability
This compound Formulation Science, CosmeticsBalanced amphiphilic character for emulsification and viscosity modification.
N,N-Bis(2-hydroxyethyl)stearamideAqueous Formulations (e.g., cleansers)High hydrophilicity, effective foam boosting and thickening.
N,N′-Ethylenedi(stearamide)Polymer Science, Materials ProcessingHigh melting point, waxy nature provides excellent internal and external lubrication. atamanchemicals.com
N-Stearoylethanolamine (SEA)Biomedical, Pharmacological ResearchBioactivity as a PPAR-α agonist and signaling molecule involved in inflammation and metabolism. nih.gov

Table of Mentioned Compounds

Common Name/AbbreviationIUPAC Name
This compoundN-Ethyl-N-(2-hydroxyethyl)octadecanamide
StearamideOctadecanamide
N-(2-hydroxyethyl)stearamide / Stearamide MEAN-(2-hydroxyethyl)octadecanamide
N,N-Bis(2-hydroxyethyl)stearamide / Stearamide DEAN,N-Bis(2-hydroxyethyl)octadecanamide
N,N′-Ethylenedi(stearamide) / EBSN,N'-Ethane-1,2-diylbis(octadecanamide)
N-Stearoylethanolamine / SEAN-(2-hydroxyethyl)octadecanamide
N-Palmitoylethanolamine / PEAN-(2-hydroxyethyl)hexadecanamide
Anandamide / AEAN-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Stearic AcidOctadecanoic acid
Palmitic AcidHexadecanoic acid
N-ethylethanolamine2-(Ethylamino)ethan-1-ol
Ethanolamine2-Aminoethan-1-ol
EthylenediamineEthane-1,2-diamine

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-Ethyl-N-(2-hydroxyethyl)stearamide typically involves the condensation reaction between stearic acid or its derivatives and N-ethylethanolamine. While effective, this method often requires elevated temperatures and catalysts, prompting a shift towards more sustainable and efficient synthetic strategies. Future research is increasingly focused on green chemistry principles to minimize environmental impact and improve atom economy.

Key areas of exploration include:

Enzymatic Synthesis: Biocatalysis offers a promising alternative to conventional chemical synthesis. Lipases, for instance, can catalyze the amidation of fatty acids under milder reaction conditions, reducing energy consumption and the formation of byproducts. The high selectivity of enzymes can also lead to higher purity products.

Solvent-Free and Microwave-Assisted Synthesis: The development of solvent-free reaction conditions or the use of microwave irradiation can significantly reduce reaction times and energy input. These methods align with the principles of green chemistry by minimizing the use of hazardous organic solvents.

Renewable Feedstocks: Investigating the use of stearic acid derived from renewable plant-based oils and fats can further enhance the sustainability profile of this compound production.

A comparative look at conventional versus emerging synthetic pathways highlights the potential for significant improvements in efficiency and environmental impact.

Synthetic PathwayKey FeaturesPotential AdvantagesResearch Focus
Conventional AmidationHigh temperature, catalyst useEstablished and scalableOptimization of catalysts and reaction conditions
Enzymatic SynthesisMild conditions, high selectivityReduced energy consumption, higher purityEnzyme screening and immobilization
Microwave-Assisted SynthesisRapid heating, shorter reaction timesIncreased efficiency, reduced energy useProcess optimization and scalability

Deeper Elucidation of Interfacial and Supramolecular Phenomena

The efficacy of this compound as an emulsifier, stabilizer, and surface modifier is rooted in its behavior at interfaces and its capacity for supramolecular assembly. A more profound understanding of these phenomena at the molecular level is crucial for designing next-generation formulations with enhanced performance.

Future research in this area should focus on:

Advanced Interfacial Rheology: Studying the viscoelastic properties of interfacial films formed by this compound can provide insights into the stability of emulsions and foams. Techniques such as oscillating drop tensiometry can reveal how the molecular structure influences the mechanical strength of these films.

Neutron and X-ray Scattering: Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for probing the structure of micelles, microemulsions, and other supramolecular assemblies in solution. These methods can provide detailed information on the size, shape, and aggregation number of these structures.

Molecular Dynamics Simulations: Computational modeling can offer a microscopic view of how individual molecules of this compound arrange themselves at oil-water or air-water interfaces. These simulations can help to elucidate the role of the ethyl and hydroxyethyl (B10761427) groups in determining the packing and orientation of the molecules at the interface.

Advanced Characterization of this compound in Dynamic and Complex Environments

To fully harness the potential of this compound, it is essential to characterize its behavior in environments that mimic real-world applications. This requires moving beyond static measurements in simple systems to more advanced techniques capable of probing dynamic processes in complex matrices.

Key characterization techniques for future exploration include:

Rheology: A comprehensive rheological characterization can reveal how this compound influences the flow properties of complex fluids, which is critical for its application as a thickener and texture modifier.

Differential Scanning Calorimetry (DSC): DSC is a valuable tool for studying the thermal properties of materials containing this compound, including phase transitions and interactions with other components. nih.gov

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on hydrogen bonding and the conformation of the amide and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the mobility and interactions of different parts of the molecule in various environments.

Mass Spectrometry (MS): Useful for confirming the molecular weight and fragmentation patterns of the compound and its derivatives.

TechniqueInformation GainedApplication Context
RheologyViscosity, viscoelasticity, flow behaviorFormulations (creams, lotions), industrial fluids
DSCPhase transitions, thermal stability, component interactionsMaterial science, formulation development
FTIRHydrogen bonding, molecular conformationFundamental interaction studies
NMRMolecular mobility, intermolecular interactionsComplex fluid and soft matter analysis
MSMolecular weight, structural confirmationSynthesis verification, degradation studies

Design and Synthesis of this compound Derivatives with Tunable Properties

The molecular structure of this compound offers several avenues for chemical modification to create derivatives with tailored properties. By systematically altering different parts of the molecule, it is possible to fine-tune its amphiphilicity, thermal behavior, and reactivity.

Potential synthetic modifications include:

Varying the Alkyl Chain Length: Synthesizing analogs with shorter or longer fatty acid chains would directly impact the hydrophobicity of the molecule, influencing its solubility and surface activity.

Functionalization of the Hydroxyl Group: The hydroxyl group is a prime target for chemical modification. Esterification or etherification of this group could introduce new functionalities, such as points for further polymerization or the attachment of specific targeting moieties.

Modification of the Amide Group: While more challenging, modifications to the amide group could also be explored to alter the molecule's hydrogen bonding capabilities and chemical stability.

The systematic synthesis and characterization of a library of such derivatives would create a valuable toolkit for formulators and materials scientists.

Integration into Multifunctional Materials for Specialized Engineering Applications

Beyond its current use as a surfactant and processing aid, the unique properties of this compound make it a candidate for integration into more advanced, multifunctional materials.

Promising areas for future research include:

High-Performance Coatings: Its ability to act as a surface modifier could be leveraged in the development of coatings with improved adhesion, durability, and water resistance. atamanchemicals.com

Polymer Composites: As a dispersing agent, it could facilitate the uniform distribution of fillers and reinforcements in polymer matrices, leading to composites with enhanced mechanical and thermal properties. atamanchemicals.com

Rheology Modifiers in Complex Fluids: In specialized industrial applications, such as in lubricants or hydraulic fluids, it could be used to control viscosity and provide stable performance over a wide range of temperatures and shear rates.

Phase Change Materials (PCMs): Fatty acid amides are being investigated for their potential as PCMs for thermal energy storage. The specific phase transition temperatures of this compound and its derivatives could be tailored for specific applications.

Further Investigation of Fundamental Biological Interactions and Mechanisms (non-clinical context)

In a non-clinical setting, understanding the fundamental interactions of this compound with biological systems at a molecular and cellular level can provide valuable insights for its use in various non-therapeutic applications. Its amphiphilic structure suggests a high likelihood of interaction with cell membranes and proteins.

Future research directions could include:

Interaction with Model Membranes: Techniques such as differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) can be used to study the interaction of this compound with artificial lipid bilayers. nih.gov This can reveal how the molecule partitions into the membrane and affects its fluidity and stability.

Protein Binding Studies: Spectroscopic techniques like fluorescence spectroscopy and circular dichroism could be employed to investigate whether this compound binds to and alters the conformation of specific proteins.

Enzyme Activity Assays: In vitro studies could explore the potential for this molecule to modulate the activity of certain enzymes, which could be relevant for its use in various industrial and biotechnological processes.

It is important to emphasize that this line of inquiry is focused on fundamental, non-clinical interactions to better understand the molecule's behavior in biological environments for non-therapeutic purposes.

Conclusion

Summary of Key Academic Contributions and Research Insights

N-Ethyl-N-(2-hydroxyethyl)stearamide is a fatty acid amide derivative whose scientific exploration is primarily centered on its fundamental molecular structure and resulting physicochemical properties. Academic contributions have established it as a significant non-ionic surfactant. cosmeticsinfo.org Its architecture, featuring a long C18 hydrophobic stearoyl tail and a hydrophilic head group containing both an ethyl and a hydroxyethyl (B10761427) moiety, confers an amphiphilic character. ontosight.ai This dual nature is the cornerstone of its functionality in various systems.

The synthesis of this compound and its analogs is well-understood within the broader context of oleochemistry, typically involving the amidation reaction between stearic acid and an appropriate amine, in this case, N-ethylethanolamine. ontosight.ai Research on the synthesis of similar fatty amides, such as those derived from diethylenetriamine, highlights that these reactions are generally carried out at elevated temperatures (e.g., 140-160°C) to facilitate dehydration and amide bond formation. ncsu.edu

While specific, in-depth academic studies focusing exclusively on this compound are not extensively detailed in publicly available literature, significant research insights can be drawn from studies on closely related fatty acid hydroxyethyl amides. For instance, research on compounds like N-[2-[(2-hydroxyethyl) amino] ethyl]-amides derived from palm oil and coffee bagasse has demonstrated their potential as effective, "green" corrosion inhibitors for metals. researchgate.netresearchgate.net These studies show that the amide and hydroxyl functional groups can form a protective film on metal surfaces, indicating the potential for this compound to exhibit similar surface activity and protective properties. researchgate.net The broader family of fatty acid amides is recognized for its diverse biological activities and is a subject of pharmacological interest, suggesting a rich but as-yet underexplored potential for this specific molecule. nih.gov

Table 1: Physicochemical Properties of this compound

This table is interactive and can be sorted by clicking on the headers.

Property Value Source
IUPAC Name N-ethyl-N-(2-hydroxyethyl)octadecanamide nih.gov
CAS Number 24731-31-5 nih.gov
Molecular Formula C22H45NO2 nih.gov
Molecular Weight 355.6 g/mol nih.gov
XLogP3 7.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 21 nih.gov
Polar Surface Area 40.5 Ų nih.gov

| Heavy Atom Count | 25 | nih.gov |

Broader Implications for Fundamental Chemical Science and Applied Engineering Disciplines

The molecular structure of this compound has notable implications for both fundamental and applied sciences.

Fundamental Chemical Science: From a fundamental perspective, this compound serves as a model for studying the self-assembly and interfacial behavior of non-ionic amphiphiles. The interplay between its long, saturated hydrocarbon tail and the polar, hydrogen-bonding capable head-group dictates its performance as a surfactant. The presence of the N-ethyl group, as opposed to a second hydroxyethyl group (found in diethanolamides), subtly alters the hydrophilic-lipophilic balance (HLB), polarity, and steric hindrance at the head-group, influencing micelle formation, emulsion stabilization, and surface tension reduction. These structural nuances provide a platform for investigating structure-property relationships in surfactant science.

Applied Engineering Disciplines: The implications for applied engineering are significant and diverse, primarily stemming from its utility as a functional additive.

Polymer and Plastics Engineering: Drawing parallels from structurally similar fatty amides like N,N′-Ethylenedi(stearamide), this compound is implicated as a high-performance polymer additive. atamanchemicals.com Fatty amides are widely used as internal and external lubricants during the processing of thermoplastic resins, facilitating melt flow and preventing adhesion to machinery. atamanchemicals.comwhamine.com They can also function as slip and anti-blocking agents in polymer films and as dispersing aids for pigments and fillers, ensuring their homogenous distribution within the polymer matrix. atamanchemicals.comatamankimya.com

Cosmetic and Personal Care Formulation: As a member of the alkoxylated fatty amide family, it has direct applications as an emulsifier, stabilizing oil-in-water or water-in-oil formulations in creams and lotions. cosmeticsinfo.org Its structure also suggests utility as a viscosity-increasing agent, contributing to the desired texture of cosmetic products, and as an emollient and moisturizing agent in skin and hair care. cosmeticsinfo.orgontosight.ai

Textile and Leather Industries: The compound's lubricating and softening properties are valuable in textile processing, where fatty amides are used to reduce friction between fibers. whamine.com It can also be applied as a softening agent for fabrics and in the treatment of leather. ontosight.ai

Table 2: Potential Engineering Applications of this compound

This table is interactive and can be sorted by clicking on the headers.

Engineering Discipline Potential Application Underlying Chemical Property Reference Compound Class
Polymer Engineering Internal/External Lubricant Long hydrophobic chain reduces friction Fatty Amides atamanchemicals.comwhamine.com
Polymer Engineering Slip & Anti-Blocking Agent Surface migration of amphiphilic molecules Fatty Amides atamanchemicals.com
Polymer Engineering Dispersing Aid (Fillers/Pigments) Surfactant nature wets particle surfaces Fatty Amides atamanchemicals.comatamankimya.com
Cosmetic Science Emulsifier / Stabilizer Amphiphilic structure reduces interfacial tension Alkoxylated Fatty Amides cosmeticsinfo.org
Cosmetic Science Viscosity Modifier / Thickener Molecular interactions and self-assembly Alkoxylated Fatty Amides cosmeticsinfo.org
Textile Industry Fabric Softener / Lubricant Adsorption onto fiber surfaces, reducing friction Fatty Amides ontosight.aiwhamine.com

| Materials Protection | Corrosion Inhibitor | Adsorption and film-formation on metal surfaces | Fatty Acid Amides researchgate.netresearchgate.net |

Outlook for Future Research Trajectories and Interdisciplinary Opportunities

The existing knowledge base for this compound, largely inferred from its chemical class, points toward several promising avenues for future research. A primary trajectory should involve a detailed, quantitative characterization of the molecule itself. This includes empirical determination of key surfactant parameters such as its critical micelle concentration (CMC), cloud point, and hydrophilic-lipophilic balance (HLB). Such data would allow for precise and optimized use in emulsion and dispersion science.

Future applied research should focus on validating its performance in specific engineering contexts. For example, studies quantifying its effectiveness as a lubricant and processing aid in various polymer systems—such as PVC, polyolefins, and engineering plastics—would be of high commercial and academic value. Comparative studies against established additives like ethylene (B1197577) bis stearamide could delineate its specific advantages. atamankimya.com

An exciting and emergent research direction lies in the domain of sustainable and "green" chemistry. Following the findings on related fatty amides, a thorough investigation of this compound as a bio-based corrosion inhibitor for different metals and alloys is warranted. researchgate.netresearchgate.net Its synthesis from stearic acid, which can be derived from renewable plant and animal fats, positions it as a potentially biodegradable and environmentally benign alternative to conventional synthetic additives.

These research trajectories create numerous interdisciplinary opportunities.

Chemistry and Polymer Engineering: Collaborative projects could focus on synthesizing novel derivatives of this amide to fine-tune properties like melting point and solubility for specialized polymer applications, such as in high-temperature engineering plastics or biodegradable polymers.

Materials Science and Electrochemistry: Joint efforts could explore its mechanism as a corrosion inhibitor, using advanced surface analysis techniques to characterize the protective film it forms, leading to the design of advanced anti-corrosion coatings.

Chemical Engineering and Cosmetic Science: Partnerships in this area could investigate its use in novel drug delivery systems, such as microemulsions or nanoemulsions for topical formulations, leveraging its surfactant and emollient properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-Ethyl-N-(2-hydroxyethyl)stearamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves condensation reactions between stearic acid derivatives and ethanolamine/ethylamine precursors. Key factors include:

  • Temperature : Dehydration condensation is enhanced at >140°C (critical for amide bond formation) .
  • Catalysts : p-Toluenesulfonic acid accelerates reaction rates .
  • Molar ratios : Optimal stearic acid-to-amine ratios (e.g., 1.8:1 for similar stearamides) improve product purity .
  • Orthogonal experimental designs (e.g., L9 orthogonal arrays) are recommended to optimize multiple variables (temperature, time, catalyst dosage) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Techniques :

  • Mass spectrometry (MS) : High-resolution MS (e.g., [M + H]+ ions) confirms molecular formulas. Electron ionization (EI) detects fragmentation patterns (e.g., McLafferty rearrangement at m/z 283 for stearamide derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies ethyl and hydroxyethyl substituents via chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl groups) .
  • FT-IR : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands validate amide bond formation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Slightly soluble in water (similar to Stearamide MEA) but highly soluble in organic solvents (e.g., ethanol, chloroform) due to nonpolar alkyl chains .
  • Stability :

  • Thermal : Stable below 140°C; degradation occurs via hydrolysis at elevated temperatures .
  • Oxidative : Antioxidants (e.g., BHT) mitigate degradation during synthesis .

Advanced Research Questions

Q. How can this compound be applied in designing surfactant-based drug delivery systems?

  • Methodology :

  • Nanoparticle formulation : Use solvent evaporation or emulsion techniques, leveraging its nonionic surfactant properties to stabilize liposomes or micelles .
  • Controlled release : Modify hydroxyethyl/ethyl ratios to tune hydrophile-lipophile balance (HLB) for targeted payload release .
    • Validation : Monitor encapsulation efficiency via HPLC and dynamic light scattering (DLS) for particle size distribution .

Q. What mechanistic insights explain the bioactivity of stearamide derivatives against insect larvae?

  • Hypothesis : Disruption of larval midgut membranes via hydrophobic interactions with alkyl chains .
  • Experimental design :

  • In vitro assays : Measure membrane permeability using fluorescent probes (e.g., propidium iodide) .
  • Dose-response studies : Calculate LD₅₀/LD₉₀ via Probit regression (e.g., 627 ppm LD₅₀ for a related stearamide) .

Q. Which statistical approaches resolve contradictions in bioactivity data across studies?

  • Recommendations :

  • ANOVA with post hoc tests : Identifies significant differences between experimental groups (e.g., Tukey’s test for larvicidal assays) .
  • Probit analysis : Addresses dose-response variability by normalizing mortality rates .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects) .

Q. How can reaction parameters be optimized to minimize byproducts during synthesis?

  • Optimization strategy :

  • Single-factor experiments : Isolate critical variables (e.g., reaction time >4 hours for complete dehydration) .
  • Response surface methodology (RSM) : Models interactions between temperature, catalyst dosage, and molar ratios .
    • Validation : Purity assessment via GC-MS or HPLC, targeting >95% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.